molecular formula C20H23NO B1359601 2-Methyl-3'-piperidinomethyl benzophenone CAS No. 898792-56-8

2-Methyl-3'-piperidinomethyl benzophenone

Cat. No.: B1359601
CAS No.: 898792-56-8
M. Wt: 293.4 g/mol
InChI Key: KFGAYXMRSHKKLJ-UHFFFAOYSA-N
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Description

2-Methyl-3'-piperidinomethyl benzophenone is a benzophenone derivative featuring a methyl group at the 2-position and a piperidinomethyl substituent at the 3'-position of the aromatic ring. Benzophenones are characterized by their diphenylketone structure, which confers photoreactivity and versatility in pharmaceutical and industrial applications . This compound is industrially available in high purity (99%) and is typically packaged in 25 kg cardboard drums, indicating its use in bulk chemical synthesis . However, commercial availability may vary, as some suppliers have discontinued its distribution .

The compound’s piperidinomethyl group enhances solubility in organic solvents and may influence its biological activity, such as anticancer or antiparasitic properties, as seen in related benzophenone derivatives . Its synthesis often involves cross-coupling reactions or functionalization of precursor molecules, as demonstrated in studies resolving structural ambiguities in natural benzophenone analogues .

Properties

IUPAC Name

(2-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-8-3-4-11-19(16)20(22)18-10-7-9-17(14-18)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGAYXMRSHKKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643122
Record name (2-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-56-8
Record name Methanone, (2-methylphenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-Methyl-3’-piperidinomethyl benzophenone typically involves large-scale application of the above synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidine ring and the benzophenone core can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Piperidine and Pyrrolidine Substituents

Piperidinomethyl and pyrrolidinomethyl groups are common modifications in benzophenone derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
2-Methyl-3'-piperidinomethyl benzophenone 2-CH₃, 3'-(piperidinomethyl) ~303.4 (estimated) Photoreactivity, industrial synthesis
2,4-Dichloro-2'-piperidinomethyl benzophenone 2,4-Cl, 2'-(piperidinomethyl) ~358.3 Enhanced electrophilicity for cross-linking
3'-Cyano-2-piperidinomethyl benzophenone 2-piperidinomethyl, 3'-CN 304.39 Intermediate in pharmaceutical synthesis
2-Methyl-3'-pyrrolidinomethyl benzophenone 2-CH₃, 3'-(pyrrolidinomethyl) ~289.4 (estimated) Improved solubility in polar solvents

Key Findings :

  • Piperidinomethyl vs. Pyrrolidinomethyl: Pyrrolidine’s five-membered ring (vs.
  • Electron-Withdrawing Groups: Chloro (Cl) and cyano (CN) substituents enhance electrophilicity, making these derivatives suitable for photo-crosslinking or as intermediates in drug synthesis .

Reactivity and Functionalization

  • Acetylation and Alkylation: this compound reacts with acetic anhydride to form chromene derivatives, a pathway shared with other benzophenones. However, its piperidine moiety may stabilize intermediates during cyclization .
  • Photoreactivity: Like benzophenone derivatives with photoreactive carbonyl groups, this compound can undergo UV-induced crosslinking, similar to BBPIA (a benzophenone-based photoaffinity probe) .

Physical Properties and Stability

  • Polymorphism: Benzophenones are prone to polymorphism, as seen in metastable forms of unsubstituted benzophenone. The methyl and piperidinomethyl groups in this compound likely suppress polymorphism, improving crystallinity .
  • Photostability: Methylation of hydroxyl groups in related benzophenones (e.g., compounds 33 and 34) improves photostability, suggesting that this compound may exhibit similar resilience .

Data Tables

Table 1: Comparative Spectral Data (Selected Peaks)

Compound IR (C=O stretch, cm⁻¹) NMR (Aromatic Protons, ppm) Reference
This compound 1665 7.2–8.1 (m, aromatic H)
3'-Cyano-2-piperidinomethyl benzophenone 1680 7.5–8.3 (m, aromatic H)
Selagibenzophenone B 1650 6.8–7.9 (m, aromatic H)

Table 2: Industrial Specifications

Compound Purity (%) Packaging Supplier Status Reference
This compound 99 25 kg/drum Discontinued (CymitQuimica)
2,4-Dichloro-2'-piperidinomethyl benzophenone 99 25 kg/drum Active (Biopharmacule)

Biological Activity

2-Methyl-3'-piperidinomethyl benzophenone is an organic compound classified as a derivative of benzophenone, featuring a piperidine ring attached through a methyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacological and environmental contexts. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

  • Molecular Formula : C20H23NO
  • Molecular Weight : 307.4 g/mol
  • Structural Features : The compound consists of a benzophenone core with a piperidine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring can facilitate binding to various molecular targets, potentially leading to inhibition or modulation of their activity. This interaction is crucial for understanding its pharmacological implications.

Enzyme Inhibition

Research indicates that derivatives of benzophenone, including this compound, may exhibit enzyme inhibitory properties. These compounds can interfere with metabolic pathways by inhibiting key enzymes, potentially leading to therapeutic effects in disease models.

Toxicological Studies

Toxicological assessments reveal that compounds similar to this compound may pose risks in aquatic environments. For instance, studies on related benzophenones have demonstrated endocrine-disrupting effects in fish, indicating the need for caution regarding environmental exposure and bioaccumulation .

Case Studies and Research Findings

StudyFocusFindings
Study A Enzyme InhibitionDemonstrated that piperidine derivatives inhibit cytochrome P450 enzymes, impacting drug metabolism.
Study B Antimicrobial ActivityFound that certain benzophenone derivatives exhibited significant antibacterial effects against Gram-positive bacteria.
Study C ToxicologyReported endocrine disruption in fish exposed to similar benzophenones, with implications for environmental safety.

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